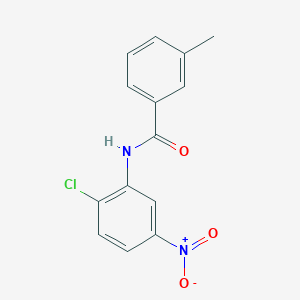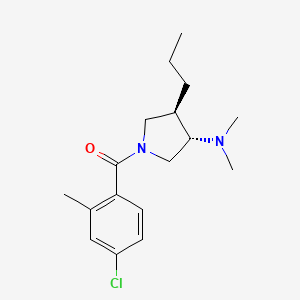![molecular formula C17H24N2O4S2 B5538996 (4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including thieno[3,4-b]pyrazine derivatives, involves multi-step reactions that can include the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to yield various intermediates. These intermediates can further react with hydrazine hydrate, among other reagents, to form different pyrazole and thieno[3,4-b]pyrazine derivatives (Shandala, Ayoub, & Mohammad, 1984). Another pathway involves the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media, highlighting the versatility of heterocyclic synthesis approaches (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of thieno[3,4-b]pyrazine derivatives is characterized by the presence of a thieno[3,4-b]pyrazine core, which can be substituted at various positions to yield a wide range of compounds with diverse properties. Structural characterization often involves spectroscopic methods such as electronic absorption, infrared, and NMR spectroscopy. For instance, the structure of 3-[(1′-thienyl-1-hydroxy)methyl]-5-hydroxy-1H-pyrazole and its analogs was confirmed using these techniques (Shandala, Ayoub, & Mohammad, 1984).
Chemical Reactions and Properties
Thieno[3,4-b]pyrazine derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. Their reactivity can be manipulated by substituting different functional groups, leading to a wide range of possible reactions and products. The reactions can include cyclization, condensation, and nucleophilic substitution, among others, leading to the formation of various heterocyclic compounds with potential biological activities (Kenning et al., 2002).
科学的研究の応用
Butyric Acid in Colonic Health
Butyric acid, a short-chain fatty acid, is a major fuel source for colonic epithelium and is crucial for maintaining colonic health. Chapman et al. (1994) discovered that butyrate oxidation is significantly impaired in the colonic mucosa of individuals with quiescent ulcerative colitis, suggesting a vital role of butyrate in colonic inflammatory diseases and its potential therapeutic applications (Chapman et al., 1994).
Pyrazine Compounds in Cancer Research
Research on pyrazine compounds, such as pyrazine diazohydroxide (NSC-361456), highlights their application in cancer treatment. Studies have investigated their pharmacokinetics, demonstrating their metabolism and toxicity profile in humans, offering insights into their potential as therapeutic agents in cancer treatment. For example, Dhodapkar et al. (1994) conducted Phase I clinical and pharmacokinetic studies on pyrazine diazohydroxide, revealing its dose-limiting toxicity was myelosuppression, and suggested doses for further Phase II evaluation (Dhodapkar et al., 1994).
Environmental and Health Impacts of Chemical Compounds
Studies on various chemical compounds, including organophosphorus and pyrethroid pesticides, have provided valuable data on their environmental exposure and health impacts. For instance, Babina et al. (2012) explored the environmental exposure to these pesticides in preschool children, emphasizing the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012).
特性
IUPAC Name |
1-[(4aR,7aS)-4-(5-ethylthiophene-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c1-3-5-16(20)18-8-9-19(14-11-25(22,23)10-13(14)18)17(21)15-7-6-12(4-2)24-15/h6-7,13-14H,3-5,8-11H2,1-2H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPVQDTKNKYGP-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)
